molecular formula C20H18ClN3O3 B14966024 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B14966024
M. Wt: 383.8 g/mol
InChI Key: JMUYXFZEUYGIHX-UHFFFAOYSA-N
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Description

2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the pyridazine ring. The final step involves the acylation of the pyridazine derivative with 3-methoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(4-BROMOPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE
  • **2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE

Uniqueness

Compared to similar compounds, 2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE exhibits unique properties due to the presence of the 4-chlorophenyl group. This substitution can significantly influence its chemical reactivity and biological activity, making it a compound of particular interest in research.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C20H18ClN3O3/c1-27-17-4-2-3-14(11-17)12-22-19(25)13-24-20(26)10-9-18(23-24)15-5-7-16(21)8-6-15/h2-11H,12-13H2,1H3,(H,22,25)

InChI Key

JMUYXFZEUYGIHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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